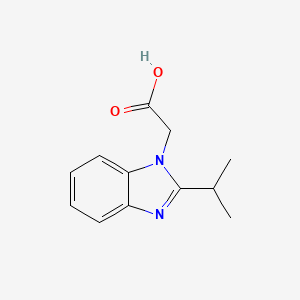

(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-1h-benzimidazol-1-yl)acetic acid typically involves the reaction of 2-isopropylbenzimidazole with chloroacetic acid under basic conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The product is then purified through recrystallization or chromatography .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would apply .

Análisis De Reacciones Químicas

Types of Reactions

(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that (2-Isopropyl-1H-benzimidazol-1-yl)acetic acid serves as a lead compound in drug discovery, particularly targeting cancers and inflammatory diseases. It has shown promising activity against various cancer cell lines, including hepatocellular carcinoma, where it acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) .

In a study comparing its efficacy to sorafenib, a well-known cancer treatment, this compound demonstrated a lower IC50 value, indicating higher potency. For instance, compound 17a exhibited an IC50 of 1.98 μM compared to sorafenib's IC50 of 10.99 μM .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It interacts with various biological targets, which can modulate inflammatory pathways. The binding affinity of this compound to specific receptors suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

2.1 Agrochemical Development

In agriculture, this compound has been explored for its potential as an agrochemical. Its structural characteristics allow it to function as a plant growth regulator or pesticide, enhancing crop yield and resistance to pests .

Mecanismo De Acción

The mechanism of action of (2-Isopropyl-1h-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

2-Substituted Benzimidazoles: These compounds have similar structures but different substituents, leading to varied biological activities.

Imidazole Derivatives: Compounds with an imidazole ring, which also exhibit diverse biological properties.

Uniqueness

(2-Isopropyl-1h-benzimidazol-1-yl)acetic acid is unique due to its specific isopropyl and acetic acid substituents, which confer distinct chemical and biological properties . These modifications can enhance its solubility, stability, and bioactivity compared to other benzimidazole derivatives .

Actividad Biológica

(2-Isopropyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative characterized by its unique molecular structure, which includes an isopropyl group and an acetic acid moiety. Its molecular formula is C₁₂H₁₄N₂O₂, and it has a molecular weight of 218.26 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects, particularly against hepatocellular carcinoma (HCC). In vitro studies have demonstrated its ability to inhibit the growth of HCC cell lines, such as HepG2. The compound's mechanism involves targeting receptor tyrosine kinases, such as VEGFR-2, leading to cell cycle arrest and apoptosis.

| Compound | IC50 (μM) | % Inhibition |

|---|---|---|

| This compound | 1.98 | 82% |

| Sorafenib | 10.99 | 92% |

In a comparative study, this compound showed a lower IC50 value than sorafenib, indicating a higher potency in inhibiting tumor growth .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have evaluated its effectiveness against various pathogens, demonstrating significant inhibition zones and low minimum inhibitory concentrations (MIC). For instance, it has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its benzimidazole core allows for binding to specific enzymes and receptors involved in critical signaling pathways.

Binding Affinity Studies

Molecular docking studies have illustrated the binding affinity of this compound to VEGFR-2 and other kinases:

| Target Kinase | Binding Energy (kcal/mol) |

|---|---|

| VEGFR-2 | -9.5 |

| FGFR-1 | -8.7 |

| PDGFR-β | -8.3 |

These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential .

Study on Hepatocellular Carcinoma

In a study targeting hepatocellular carcinoma, this compound was evaluated alongside other benzimidazole derivatives. The results indicated that this compound exhibited superior cytotoxicity compared to others in the series, with an IC50 value significantly lower than traditional chemotherapeutics like sorafenib .

Antimicrobial Evaluation

A separate investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited biofilm formation in Staphylococcus species, which are notorious for their resistance to treatment. This study highlights the potential for this compound in clinical applications against resistant bacterial strains .

Propiedades

IUPAC Name |

2-(2-propan-2-ylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)12-13-9-5-3-4-6-10(9)14(12)7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROCWDFNBDMZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360073 | |

| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797812-91-0 | |

| Record name | [2-(Propan-2-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.